2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
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Overview
Description
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes. It is characterized by the presence of two isopropyl groups attached to the naphthalene ring at positions 2 and 6. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which 2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene exerts its effects is primarily through its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Diisopropylnaphthalene: This compound is similar in structure but lacks the tetrahydro modification.
2,6-Diisopropylaniline: Another related compound with isopropyl groups but attached to an aniline ring.
Uniqueness
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene is unique due to its tetrahydro modification, which can impart different chemical and physical properties compared to its fully aromatic counterparts
Properties
CAS No. |
114645-76-0 |
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Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
2,6-di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C16H24/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5,7,9,11-12,14H,6,8,10H2,1-4H3 |
InChI Key |
VBJDBASDGFERAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2=C(C1)C=CC(=C2)C(C)C |
Origin of Product |
United States |
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